N-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide is an organic compound characterized by the presence of a benzamide core substituted with a methylsulfanyl group on the phenyl ring and a prop-2-en-1-yloxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst to form 4-(prop-2-en-1-yloxy)benzoic acid. This intermediate is then converted to the corresponding benzoyl chloride using thionyl chloride.
Substitution Reaction: The benzoyl chloride is then reacted with 3-(methylsulfanyl)aniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl and prop-2-en-1-yloxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)aniline: Similar structure but with an aniline core instead of a benzamide.
N-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yloxy)benzamide is unique due to the combination of the methylsulfanyl and prop-2-en-1-yloxy groups, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-prop-2-enoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-3-11-20-15-9-7-13(8-10-15)17(19)18-14-5-4-6-16(12-14)21-2/h3-10,12H,1,11H2,2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSBCOUVLKFFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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